2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, chlorination, and subsequent attachment of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
Uniqueness
Compared to similar compounds, 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16ClN3OS |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-10-3-4-13(11(2)5-10)17-14(19)8-20-9-18-7-12(15)6-16-18/h3-7H,8-9H2,1-2H3,(H,17,19) |
InChI Key |
XJMHORDULFKNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSCN2C=C(C=N2)Cl)C |
Origin of Product |
United States |
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